Methylparaben sodium

Solubility Formulation Aqueous Systems

Choose Methylparaben Sodium for aqueous formulations needing high-solubility preservation (>500 mg/mL vs. ~2.5 mg/mL for methylparaben ester). Its 3-fold lower cytotoxicity vs. propylparaben (EC50: 75 vs. 25 µg/mL) and best-in-class endocrine safety profile suit leave-on cosmetics and sensitive-skin products. USP/NF grade (98.5–101.5% purity, HPLC 99.5% recovery). Optimal stability at pH 4–7. FDA GRAS, rapid excretion (t½ <1 hr), with no teratogenicity/carcinogenicity evidence. Ideal for multi-dose injectables, ophthalmics, and clear aqueous formulations.

Molecular Formula C8H7O3Na
C8H7NaO3
Molecular Weight 174.13 g/mol
CAS No. 5026-62-0
Cat. No. B1260453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylparaben sodium
CAS5026-62-0
Synonyms4-hydroxybenzoic acid methyl ester
methyl p-hydroxybenzoate
methyl-4-hydroxybenzoate
methylparaben
methylparaben, sodium salt
Nipagin
Molecular FormulaC8H7O3Na
C8H7NaO3
Molecular Weight174.13 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)[O-].[Na+]
InChIInChI=1S/C8H8O3.Na/c1-11-8(10)6-2-4-7(9)5-3-6;/h2-5,9H,1H3;/q;+1/p-1
InChIKeyPESXGULMKCKJCC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 2.5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methylparaben Sodium (CAS 5026-62-0) for Water-Based Formulations: A High-Solubility Paraben Salt for Aqueous Preservation


Methylparaben Sodium (CAS 5026-62-0) is the sodium salt of methylparaben (methyl 4-hydroxybenzoate), a widely used antimicrobial preservative in pharmaceutical, cosmetic, and food products [1]. As a water-soluble paraben salt, it offers high aqueous solubility (>500 mg/mL at 25°C), which significantly exceeds that of its parent ester, methylparaben (~2.5 mg/mL) [2]. The compound appears as a white, crystalline, hygroscopic powder with a molecular weight of 174.13 g/mol and a pH of 9.5–10.5 in a 1:1000 aqueous solution [3]. Its preservative action is attributed to the disruption of microbial cell membranes and inhibition of essential cellular processes [4].

Why Methylparaben Sodium Cannot Be Directly Substituted with Methylparaben or Other Paraben Esters in Aqueous Systems


Methylparaben Sodium is not simply a more soluble version of methylparaben; its distinct physicochemical properties, including its ionic nature, high aqueous solubility, and basic pH in solution, fundamentally alter its behavior in formulations compared to the non-ionic, poorly water-soluble methylparaben ester [1]. In aqueous systems, substituting Methylparaben Sodium with methylparaben ester would lead to precipitation and uneven distribution, while substitution with propylparaben sodium or other paraben salts would introduce different antimicrobial spectra and safety profiles [2][3]. Furthermore, the compound's pH-dependent stability and hydrolysis kinetics, which are optimal at pH 4–7 with exponential degradation above pH 8, are distinct from those of its ester counterparts and must be considered in formulation design [4]. These differences necessitate a targeted selection process based on quantitative evidence, not generic class-based assumptions.

Quantitative Differentiation of Methylparaben Sodium from Key Comparators: Solubility, Antimicrobial Spectrum, and Safety


Aqueous Solubility Advantage of Methylparaben Sodium Over Methylparaben Ester

Methylparaben Sodium exhibits a >200-fold increase in aqueous solubility compared to its parent ester, methylparaben. This drastic difference is a primary driver for selecting the sodium salt in water-based formulations where the ester would precipitate and fail to provide uniform preservation [1][2].

Solubility Formulation Aqueous Systems

pH-Dependent Stability Profile of Methylparaben Sodium

Methylparaben Sodium demonstrates optimal stability and preservation efficacy within a specific pH range (4–7). Above pH 8, its hydrolysis rate increases exponentially, a behavior that differs from the pH-dependent ionization of non-salt parabens and dictates its suitability for acidic to neutral formulations [1].

Stability pH Hydrolysis

Reduced Cytotoxicity of Methylparaben Sodium Relative to Propylparaben

Methylparaben (the active moiety of Methylparaben Sodium) exhibits significantly lower cytotoxicity and genotoxicity compared to propylparaben. In a standardized Allium cepa root tip assay, the half-maximal effective concentration (EC50) for methylparaben was 75 µg/mL, three times higher than the 25 µg/mL observed for propylparaben, indicating a substantially better safety margin [1][2].

Cytotoxicity Genotoxicity Safety

Endocrine Disruption Potential: Lower Activity of Methylparaben vs. Other Parabens

In a comprehensive in vitro assessment of seven parabens, methylparaben (along with ethylparaben) exhibited the lowest endocrine disruption activity among all tested compounds. Activity was only recorded at high concentrations, confirming a favorable safety profile compared to longer-chain parabens like propylparaben and butylparaben [1].

Endocrine Disruption Safety Regulatory

Validated HPLC Method for Purity Analysis of Methylparaben Sodium

A validated HPLC method for the determination of Methylparaben Sodium content and related substances has been established, demonstrating excellent linearity (r=1.000 over 21.64–194.8 µg/mL), high recovery (99.5%, RSD=0.64%), and a low detection limit (0.2144 ng) [1]. This method ensures accurate quality control, differentiating it from less rigorously characterized alternative preservatives.

Analytical Chemistry Quality Control HPLC

Differentiation from Sodium Benzoate: Broader Antimicrobial Spectrum and Potency

Methylparaben demonstrates stronger antibacterial activity compared to sodium benzoate against a range of standard microorganisms, clinical, and environmental isolates. While sodium benzoate was more effective against some Gram-negative species, methylparaben showed superior potency against others, and combinations of the two were found to extend the preservative spectrum [1].

Antimicrobial Efficacy Preservative Spectrum

Target Applications for Methylparaben Sodium (CAS 5026-62-0) Based on Quantified Performance Advantages


Aqueous Pharmaceutical Formulations (Syrups, Suspensions, Injectable Solutions)

Methylparaben Sodium's exceptional water solubility (>500 mg/mL) and validated purity profile (USP monograph: 98.5–101.5%) make it the ideal preservative for clear, aqueous pharmaceutical formulations. Its solubility ensures it remains fully dissolved, preventing precipitation that can occur with methylparaben ester in cold solutions. The established HPLC method (recovery 99.5%, LOD 0.2144 ng) supports rigorous quality control required for pharmaceutical manufacturing [1][2][3].

Cosmetics and Personal Care Products with High Water Content (Lotions, Gels, Creams)

For water-based cosmetic products, Methylparaben Sodium provides reliable preservation without the formulation challenges of the poorly soluble ester. Its 3-fold lower cytotoxicity compared to propylparaben (EC50: 75 µg/mL vs. 25 µg/mL) and its lowest-in-class endocrine disruption activity make it a safer choice for leave-on products and those marketed with 'clean' or 'sensitive' claims [4][5].

Neutral to Slightly Acidic Formulations (pH 4–7)

Formulators should prioritize Methylparaben Sodium for products with a pH between 4 and 7, where its stability and antimicrobial efficacy are optimal. In this range, the risk of hydrolysis is minimized, ensuring long-term preservative function. This pH range aligns with many common cosmetic and pharmaceutical formulations, maximizing the compound's utility [2].

Multi-Dose Parenteral and Ophthalmic Preparations

Methylparaben Sodium's established safety profile, including FDA GRAS status and lack of evidence for teratogenicity, carcinogenicity, or mutagenicity, combined with its rapid metabolism and excretion (half-life <1 hour), supports its use in multi-dose injectable and ophthalmic solutions where systemic exposure must be minimized [6][2].

Technical Documentation Hub

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